molecular formula C17H19N5OS B2801251 2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1645420-94-5

2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No. B2801251
CAS RN: 1645420-94-5
M. Wt: 341.43
InChI Key: LBAFCVDAHCNOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

This compound, due to its complex structure, has not been directly cited in the available literature. However, research on similar heterocyclic compounds provides insight into potential applications and methodologies that could be relevant. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported, which show promising analgesic and anti-inflammatory activities. These compounds exhibit high inhibitory activity on COX-2 selectivity, along with significant analgesic and anti-inflammatory effects (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020).

Heterocyclic Compound Synthesis

The development of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems showcases the synthetic potential for complex molecules that could include the target compound. These efforts highlight the broad applicability of such methodologies in creating pharmacologically relevant molecules (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).

Potential Antimicrobial and Antifungal Applications

Research into pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives has revealed antimicrobial and antifungal activities. This suggests that compounds with similar structures could be synthesized and evaluated for similar biological activities (A. Farag, M. Shaaban, T. S. Saleh, 2007).

Anticancer Research

Compounds synthesized from related chemical structures have demonstrated significant cytotoxic activities against cancer cell lines. This indicates the potential for the target compound to be synthesized and evaluated within a similar context, potentially leading to new therapeutic agents (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

properties

IUPAC Name

2,4-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-10-15(17(24-4)20-11(2)19-10)16(23)18-9-14-21-12-7-5-6-8-13(12)22(14)3/h5-8H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFCVDAHCNOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)SC)C(=O)NCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.